molecular formula C12H12ClN3O B13327323 6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine

6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine

Cat. No.: B13327323
M. Wt: 249.69 g/mol
InChI Key: BFTWWCXZABFALL-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-methoxybenzyl)pyrimidin-4-amine is a pyrimidine derivative featuring a chloro substituent at position 6 and a 3-methoxybenzyl group attached to the amine at position 3. Pyrimidine scaffolds are widely studied in medicinal chemistry due to their role as kinase inhibitors, anticancer agents, and antimicrobial compounds.

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

6-chloro-N-[(3-methoxyphenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C12H12ClN3O/c1-17-10-4-2-3-9(5-10)7-14-12-6-11(13)15-8-16-12/h2-6,8H,7H2,1H3,(H,14,15,16)

InChI Key

BFTWWCXZABFALL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC2=CC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine-4-amine with 3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 6 is highly reactive due to the electron-deficient pyrimidine ring. This enables SNAr reactions with nucleophiles such as amines, alcohols, or thiols.

Amination Reactions

The displacement of chlorine by amines (e.g., 4-methoxybenzylamine ) occurs under basic conditions (e.g., K₂CO₃ in DMF). For fused pyrimidines, HCl-promoted amination has been reported, where the chloride ion acts as a leaving group .

Aryl Coupling

Electrochemical methods enable cross-coupling with aromatic halides (e.g., bromides or iodides). For example, the reaction of 4-amino-6-chloropyrimidine with p-methoxybenzyl bromide under reductive conditions yields substituted derivatives .

Reduction of Nitro Groups

If nitro-substituted precursors are used, SnCl₂ or Fe/HCl can reduce nitro groups to amines. For instance, 6-nitroquinazolin-4-amine derivatives are reduced to the corresponding diamines under acidic conditions .

Acylation and Amidation

The primary amine at position 4 can undergo acylation (e.g., with acetyl chloride) or amidation (e.g., with carboxylic acids). These modifications alter solubility and biological activity.

Role of Pre-Reactive Molecular Complexes

In nitro-activated pyrimidines, SNAr reactions are facilitated by pre-reactive molecular complexes that stabilize the transition state. This mechanism explains the unexpected rapid disubstitution observed in some pyrimidine derivatives .

Steric and Electronic Effects

  • Steric hindrance : Bulky substituents (e.g., benzyl groups) may slow substitution rates.

  • Electronic effects : Electron-donating groups (e.g., methoxy) enhance reactivity at adjacent positions .

Scientific Research Applications

6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral, antibacterial, and anticancer compounds.

    Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine with key analogs, focusing on structural variations, physicochemical properties, and biological implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Biological Activity Reference
6-Chloro-N-(3-methoxybenzyl)pyrimidin-4-amine 3-Methoxybenzyl C₁₂H₁₂ClN₃O 249.70* Hypothesized kinase inhibition potential N/A
6-Chloro-N-(4-fluorobenzyl)pyrimidin-4-amine 4-Fluorobenzyl C₁₁H₉ClFN₃ 237.66 Nucleic acid synthesis inhibition
6-Chloro-N-(2-pyridylmethyl)pyrimidin-4-amine 2-Pyridylmethyl C₁₀H₉ClN₄ 220.66 Increased basicity due to pyridine nitrogen
6-Chloro-N-(3-methoxypropyl)pyrimidin-4-amine 3-Methoxypropyl C₈H₁₂ClN₃O 201.65 Aliphatic chain enhances flexibility
6-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine 3-Trifluoromethylphenyl C₁₁H₇ClF₃N₃ 273.64 Electron-withdrawing group improves metabolic stability
6-Chloro-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrimidin-4-amine Tetrahydro-2H-pyran-4-ylmethyl C₁₀H₁₄ClN₃O 227.69 Cyclic ether improves solubility

*Calculated based on molecular formula.

A. Aromatic vs. Aliphatic Substituents
  • This is analogous to 6-chloro-N-(4-fluorobenzyl)pyrimidin-4-amine, where the 4-fluoro substituent (electron-withdrawing) may reduce π-π stacking compared to the methoxy group .
  • 3-Methoxypropyl () : The aliphatic chain reduces steric hindrance but may decrease binding specificity due to increased flexibility .
B. Heterocyclic Modifications
  • 2-Pyridylmethyl () : The pyridine nitrogen introduces basicity, which could enhance solubility in acidic environments (e.g., lysosomes) or facilitate hydrogen bonding with targets .
  • Thiazolylmethyl () : A thiazole-containing analog (MW 453.99) acts as an ABCG2 inhibitor, highlighting the role of heterocycles in targeting multidrug-resistant cancers .
C. Electron-Withdrawing Groups

    Biological Activity

    6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

    Chemical Structure and Properties

    The compound possesses a pyrimidine core substituted with a chlorine atom and a methoxybenzyl group. Its molecular formula is C12H13ClN4O, and it has a molecular weight of approximately 250.71 g/mol. The presence of the chlorine atom and the methoxy group is significant for its biological interactions.

    The biological activity of 6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to various pharmacological effects, including:

    • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression or inflammation.
    • Receptor Modulation : It can modulate receptor activity, potentially affecting signal transduction pathways critical for cell survival and proliferation.

    Structure-Activity Relationships (SAR)

    Research indicates that modifications to the pyrimidine core and substituents significantly affect the compound's potency and selectivity. For instance:

    • Chlorine Substitution : The presence of chlorine enhances lipophilicity, improving membrane permeability.
    • Methoxy Group : The methoxy group may contribute to the compound's binding affinity for target proteins.

    Biological Activity Data

    A summary of biological activities observed in various studies is presented in the table below:

    Activity TypeObserved EffectReference
    AnticancerInhibition of tumor cell proliferation
    AntimicrobialActivity against bacterial strains
    Anti-inflammatoryInhibition of COX enzymes
    Apoptosis InductionInduction of programmed cell death

    Case Studies

    • Anticancer Activity : In vitro studies demonstrated that 6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine effectively inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to apoptosis induction, highlighting its potential as an anticancer agent .
    • Antimicrobial Effects : The compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed promising results against resistant strains, suggesting its potential utility in treating infections caused by multidrug-resistant organisms .
    • Anti-inflammatory Properties : Preliminary studies indicated that 6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine could inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. This effect was quantified using IC50 values in comparison to standard anti-inflammatory drugs .

    Q & A

    Q. What are the most effective synthetic routes for 6-chloro-N-(3-methoxybenzyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

    The synthesis typically involves nucleophilic substitution between 6-chloropyrimidin-4-amine derivatives and 3-methoxybenzyl halides. Key steps include:

    • Amine activation : Use of bases like triethylamine (TEA) or DIPEA in dichloromethane (DCM) to deprotonate the amine .
    • Catalytic coupling : For complex analogs, Suzuki-Miyaura coupling with Pd(PPh₃)₄ in acetonitrile/water (1:1) at 90°C under argon enhances aryl group introduction .
    • Yield optimization : Reaction times vary (5–17 hours), with yields ranging from 17% to 96% depending on substituent steric effects and purification methods (e.g., column chromatography vs. HPLC) .

    Q. What characterization techniques are critical for confirming the structure and purity of this compound?

    • NMR spectroscopy : ¹H and ¹³C NMR verify substitution patterns (e.g., methoxybenzyl protons at δ 3.8–4.5 ppm) .
    • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 289.72 for C₁₃H₁₂ClN₅O) .
    • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N bonds stabilizing pyrimidine rings) .

    Advanced Research Questions

    Q. How do structural modifications (e.g., substituent changes) impact the biological activity of this compound?

    • Substituent effects :
      • Methoxy group position : 3-Methoxybenzyl enhances blood-brain barrier penetration compared to 4-methoxy analogs .
      • Chloro vs. trifluoromethyl : Chloro groups improve kinase inhibition (e.g., PI3Kγ IC₅₀ = 340 nM), while trifluoromethyl enhances antifungal activity .
      • Pyrimidine ring substitution : 2-Phenyl groups increase solubility, but 5-nitro groups reduce metabolic stability .

    Q. What methodologies are used to resolve contradictions in reported biological activities across studies?

    • Dose-response profiling : Compare IC₅₀ values under standardized assays (e.g., enzyme inhibition vs. cell viability) .
    • Crystallographic analysis : Correlate hydrogen-bonding motifs (e.g., N–H⋯O in polymorphs) with variable activity in antihypertensive vs. anticancer assays .
    • Metabolic stability assays : Use liver microsomes to identify degradation pathways that may explain discrepancies in in vivo efficacy .

    Q. How can computational tools enhance the design of derivatives targeting specific enzymes (e.g., PI3K or HDAC)?

    • Docking studies : AutoDock Vina predicts binding poses of 6-chloro derivatives in PI3Kγ (PDB: 4BCH), highlighting key interactions:
      • Chlorine forms halogen bonds with Leu-806.
      • Methoxybenzyl occupies a hydrophobic pocket near Val-882 .
    • QSAR models : Use substituent descriptors (e.g., logP, molar refractivity) to prioritize analogs with optimal ADMET profiles .

    Methodological Challenges

    Q. How can researchers address low yields in large-scale syntheses of this compound?

    • Continuous flow reactors : Improve heat transfer and reduce side reactions (e.g., hydrolysis of chloro groups) .
    • Catalyst screening : Test Pd/C or Ni catalysts for cost-effective cross-coupling .
    • Purification : Replace column chromatography with recrystallization in ethanol/water (yield increase from 41% to 65%) .

    Q. What strategies mitigate variability in biological assay results?

    • Standardized protocols : Use identical cell lines (e.g., HEK293 for kinase assays) and solvent controls (DMSO ≤0.1%) .
    • Orthogonal assays : Validate PI3K inhibition via Western blot (p-AKT levels) alongside enzymatic assays .

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